
5-isopropylthiophene-2-carboxylic acid
Overview
Description
5-isopropylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a propan-2-yl group at the 5-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-isopropylthiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-isopropylthiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological effects.
2-Thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group, but without the propan-2-yl substitution.
Uniqueness
5-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Isopropylthiophene-2-carboxylic acid (CAS No. 29481-42-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its thiophene ring structure with an isopropyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
- Anticancer Activity : The compound has shown potential in reducing the viability of cancer cells, particularly in lung adenocarcinoma models. Its structure-dependence suggests that variations in substituents can significantly affect its efficacy against cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In a study, the compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of this compound using A549 human lung adenocarcinoma cells. The compound exhibited a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 70 |
100 | 50 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multidrug-resistant pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Research : Another research article investigated the anticancer properties of thiophene derivatives, where this compound was highlighted for its ability to induce apoptosis in A549 cells. The study compared its effects with standard chemotherapeutic agents, showing promising results in reducing tumor cell viability while maintaining lower toxicity towards non-cancerous cells .
Properties
IUPAC Name |
5-propan-2-ylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLIVDGCWAZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599137 | |
Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29481-42-3 | |
Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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